

# A Comprehensive Technical Guide to 2,6-Dimethylbenzothiazole: Properties, Synthesis, and Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,6-Dimethylbenzothiazole

Cat. No.: B1265897

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of **2,6-Dimethylbenzothiazole**. It is a heterocyclic aromatic organic compound that belongs to the family of benzothiazoles. This document details its structural characteristics, synthesis methodologies, chemical reactivity, and its significance as a scaffold in medicinal chemistry and drug development. Experimental protocols for its characterization and synthesis are also provided, along with visualizations of key chemical processes and pathways to facilitate a comprehensive understanding for researchers and professionals in the field.

## Chemical Structure and Identifiers

**2,6-Dimethylbenzothiazole** is characterized by a benzene ring fused to a thiazole ring, with methyl groups substituted at positions 2 and 6.

Table 1: Chemical Identifiers for **2,6-Dimethylbenzothiazole**

Identifier	Value
IUPAC Name	2,6-dimethyl-1,3-benzothiazole
CAS Number	2941-71-1[1]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NS[2]
Molecular Weight	163.24 g/mol
InChI Key	JEKCSLMWKCKDCC-UHFFFAOYSA-N[2]
SMILES	<chem>CC1=CC2=C(C=C1)N=C(S2)C</chem> [2]
PubChem CID	76253[1]

## Physical Properties

**2,6-Dimethylbenzothiazole** is typically a colorless to light yellow liquid under standard conditions. Its physical properties are summarized in the table below.

Table 2: Physical Properties of **2,6-Dimethylbenzothiazole**

Property	Value
Appearance	Colorless to almost colorless clear liquid
Boiling Point	132 °C at 20 mmHg
Density	1.14 g/cm <sup>3</sup>
Refractive Index	n <sub>20D</sub> 1.61

## Solubility

Based on its predominantly non-polar aromatic structure, **2,6-Dimethylbenzothiazole** is expected to have low solubility in water but good solubility in common organic solvents.[3] For biological assays, it is often recommended to pre-dissolve the compound in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[3]

Table 3: Predicted Solubility of **2,6-Dimethylbenzothiazole**

Solvent	Polarity	Predicted Solubility	Rationale
Water	Polar Protic	Low	The molecule is largely non-polar.
Hexane	Non-Polar	Moderate	Favorable interactions with the non-polar regions.
Toluene	Non-Polar (Aromatic)	High	Favorable $\pi$ - $\pi$ stacking interactions. [3]
Dichloromethane (DCM)	Polar Aprotic	High	Good balance of polarity for dissolution. [3]
Tetrahydrofuran (THF)	Polar Aprotic	High	The ether oxygen can act as a hydrogen bond acceptor.[3]
Ethanol	Polar Protic	Moderate	Can act as a hydrogen bond donor and acceptor.
Acetone	Polar Aprotic	High	The polar ketone group can interact with the benzothiazole moiety.[3]
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	High	A highly polar aprotic solvent known for its excellent solvating power for a wide range of compounds. [3]

## Spectroscopic Data

The structural elucidation of **2,6-Dimethylbenzothiazole** is accomplished through a combination of spectroscopic techniques.

## <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for **2,6-Dimethylbenzothiazole** is not readily available in the cited literature, the expected chemical shifts can be inferred from closely related structures. The following tables provide representative data for substituted benzothiazoles.[\[4\]](#)

Table 4: Representative <sup>1</sup>H NMR Spectral Data for a 2,6-Disubstituted Benzothiazole Derivative (in DMSO-d<sub>6</sub>)[\[4\]](#)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.2	s	3H	-CH <sub>3</sub> at C6
~2.1	s	3H	-CH <sub>3</sub> at C2
~7.4	d	1H	Aromatic H
~7.0	d	1H	Aromatic H
~6.7	dd	1H	Aromatic H

Table 5: Representative <sup>13</sup>C NMR Spectral Data for a 2,6-Disubstituted Benzothiazole Derivative (in DMSO-d<sub>6</sub>)[\[4\]](#)

Chemical Shift ( $\delta$ ) ppm	Assignment
~168	C2
~153	C7a
~145	C3a
~139	Aromatic C-H
~132	Aromatic C-H
~120	Aromatic C-H
~114	Aromatic C-H
~104	Aromatic C-H
~22	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

The IR spectrum of **2,6-Dimethylbenzothiazole** shows characteristic absorptions corresponding to its functional groups.<sup>[5]</sup>

Table 6: Characteristic IR Absorption Bands for **2,6-Dimethylbenzothiazole**<sup>[5][6]</sup>

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch (from -CH <sub>3</sub> )
~1600	Medium-Strong	C=N stretch (thiazole ring)
~1500, ~1450	Strong	Aromatic C=C ring stretching
~810	Strong	C-H out-of-plane bending

## Mass Spectrometry (MS)

The mass spectrum of **2,6-Dimethylbenzothiazole** would show a molecular ion peak corresponding to its molecular weight. The predicted mass-to-charge ratios ( $m/z$ ) for various adducts are presented below.<sup>[2]</sup>

Table 7: Predicted Mass Spectrometry Data for **2,6-Dimethylbenzothiazole**<sup>[2]</sup>

Adduct	Predicted $m/z$
$[M]^+$	163.04503
$[M+H]^+$	164.05286
$[M+Na]^+$	186.03480
$[M+K]^+$	202.00874
$[M-H]^-$	162.03830

## Chemical Properties and Reactivity

The chemical reactivity of **2,6-Dimethylbenzothiazole** is influenced by the electron-donating methyl groups, which affect the electron density of the benzothiazole core.<sup>[7]</sup>

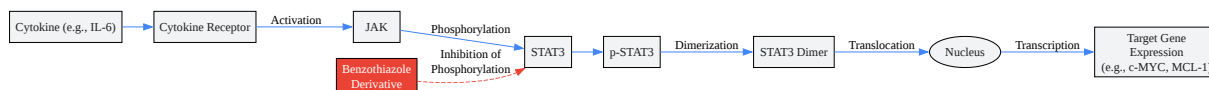
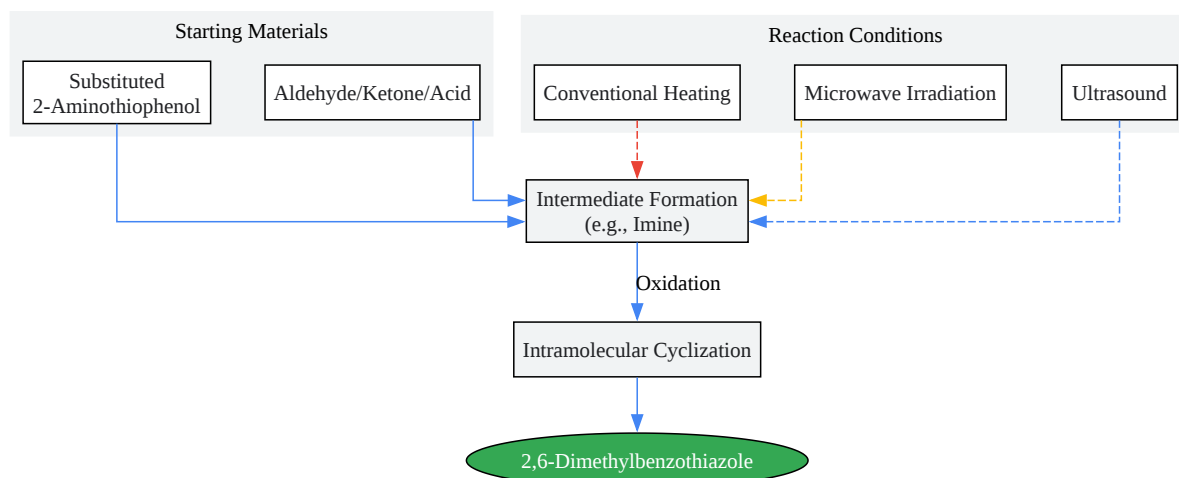
- **Oxidation:** The sulfur atom in the thiazole ring can be oxidized to the corresponding sulfoxides and sulfones.<sup>[7]</sup>
- **Reduction:** The benzothiazole ring can be reduced to yield the corresponding amines or thiols.<sup>[7]</sup>
- **Reactions at the Methyl Group:** The methyl group at the C2 position is particularly reactive and can undergo condensation reactions.
- **Cross-Coupling Reactions:** The benzothiazole scaffold can participate in intramolecular carbon-sulfur cross-coupling reactions.<sup>[7]</sup>
- **Synthesis of Complex Heterocycles:** It serves as a building block in three-component condensation reactions to produce more complex heterocyclic systems.<sup>[7]</sup>

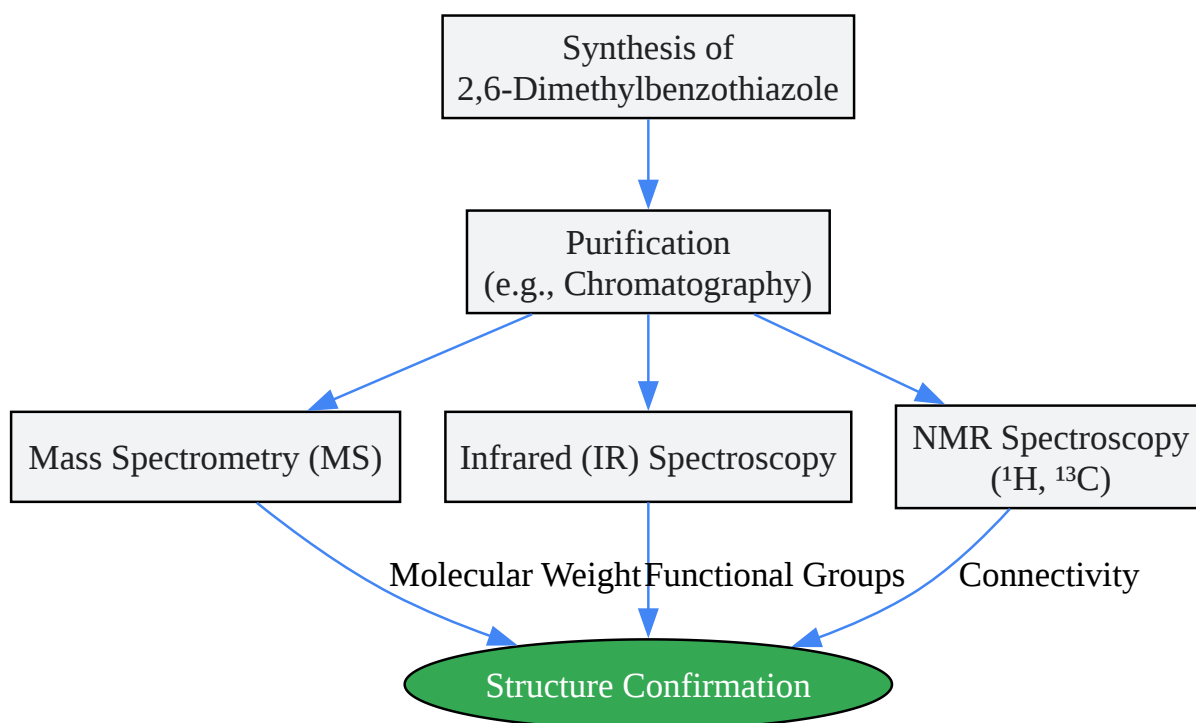
## Synthesis of 2,6-Dimethylbenzothiazole

The synthesis of **2,6-Dimethylbenzothiazole** and its derivatives can be achieved through various methods, primarily involving the construction of the thiazole ring onto a substituted benzene precursor.<sup>[7]</sup>

## General Synthetic Routes

- **Oxidative Cyclization of Thioformanilides:** This is a common approach where an appropriately substituted aminothiophenol derivative undergoes oxidative cyclization.<sup>[7]</sup>
- **Condensation Reactions:** Reaction of a substituted 2-aminothiophenol with aldehydes, ketones, or acids.<sup>[7]</sup>
- **Green Chemistry Approaches:** Modern synthetic methods utilize microwave irradiation or ultrasound to promote the reaction, often resulting in shorter reaction times, higher yields, and milder conditions.<sup>[7]</sup>





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2,6-Dimethylbenzothiazole | C<sub>9</sub>H<sub>9</sub>NS | CID 76253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2,6-dimethylbenzothiazole (C<sub>9</sub>H<sub>9</sub>NS) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Benzothiazole, 2,6-dimethyl- [webbook.nist.gov]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. 2,6-Dimethylbenzothiazole | 2941-71-1 | Benchchem [benchchem.com]

- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2,6-Dimethylbenzothiazole: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265897#physical-and-chemical-properties-of-2-6-dimethylbenzothiazole>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)